![molecular formula C25H29N3O6S2 B2644938 (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321949-91-0](/img/structure/B2644938.png)
(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The sulfonyl group attached to the morpholine ring is also a common feature in many drugs, as it can improve solubility and absorption .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the structure. For example, the presence of the morpholine ring could make this compound a base . The sulfonyl group could improve its solubility in water .Scientific Research Applications
Aldose Reductase Inhibition for Diabetic Complications
Compounds similar in structure to the given chemical, particularly those containing thiazolidinone and benzothiazole moieties, have been explored for their potential as aldose reductase inhibitors. Aldose reductase is an enzyme implicated in diabetic complications through the polyol pathway. Inhibitors of this enzyme are considered potential therapeutic agents for managing diabetic complications. For example, a study on "Design, synthesis and molecular modelling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors" revealed significant inhibitory potency against aldose reductase, highlighting the therapeutic potential of such compounds in diabetic complications (Sher Ali et al., 2012).
Antimicrobial and Anticancer Activities
Thiazole and thiazolidinone derivatives are extensively studied for their antimicrobial and anticancer properties. The structural framework of these compounds, including iminothiazolidin-4-one and benzothiazole units, plays a crucial role in their biological activities. For instance, the synthesis and characterization of celecoxib derivatives, including thiazolidinone structures, have shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating the versatility of these frameworks in drug development (Ş. Küçükgüzel et al., 2013).
Corrosion Inhibition
Thiazoles have been identified as effective corrosion inhibitors for metals in acidic environments. Their ability to adsorb onto metal surfaces and form protective layers reduces the rate of corrosion, which is vital for industrial applications. Research on thiazoles as corrosion inhibitors for mild steel in formic and acetic acid solutions demonstrates the application of thiazole derivatives in extending the life of metal structures and components (M. Quraishi & H. Sharma, 2005).
properties
IUPAC Name |
methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S2/c1-15-10-16(2)23-21(11-15)28(14-22(29)33-5)25(35-23)26-24(30)19-6-8-20(9-7-19)36(31,32)27-12-17(3)34-18(4)13-27/h6-11,17-18H,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKFRXWSDSOJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=CC(=C4S3)C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate](/img/structure/B2644855.png)
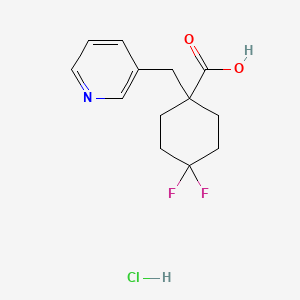
![N~1~-mesityl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2644860.png)
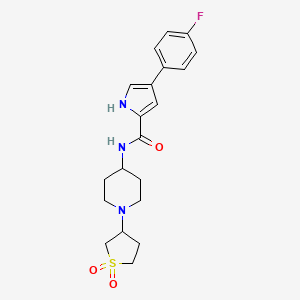
![4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2644866.png)
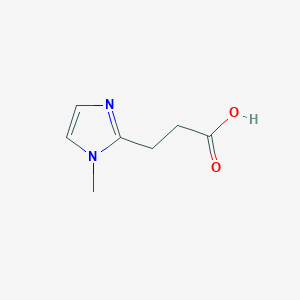
![1-methyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644869.png)
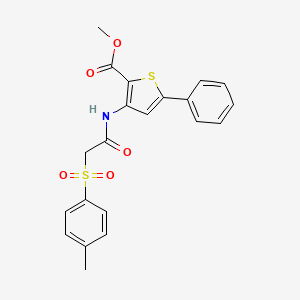
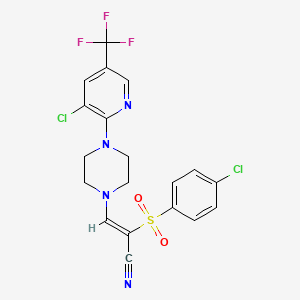


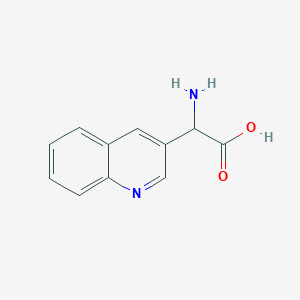
![4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid](/img/structure/B2644875.png)
![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2644876.png)